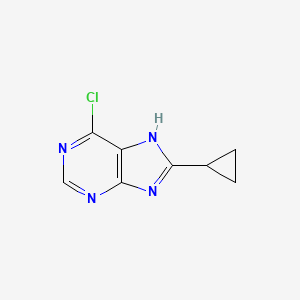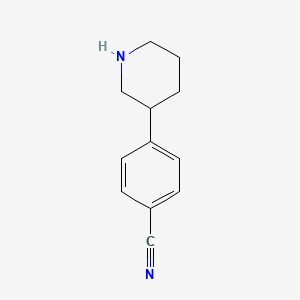![molecular formula C12H17NO B3077185 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol CAS No. 1044769-60-9](/img/structure/B3077185.png)
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-methylphenylmethyl group and a hydroxyl group at the third position
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The influence of steric factors on biological activity has been investigated for pyrrolidine derivatives .
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may have a significant impact on cellular processes.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxyl group can be introduced via subsequent oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency and support green chemistry initiatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-one.
Reduction: 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen heterocycle with similar structural features.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrrolidine ring.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but differs in the substitution pattern.
Uniqueness: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring, the 4-methylphenylmethyl group, and the hydroxyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)
![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)
